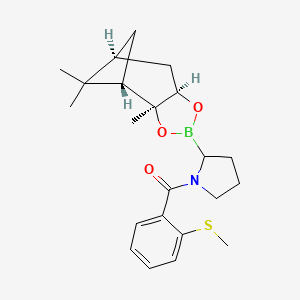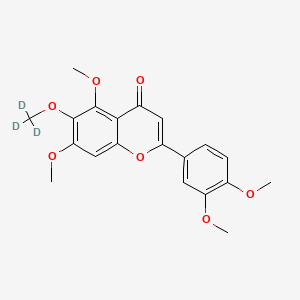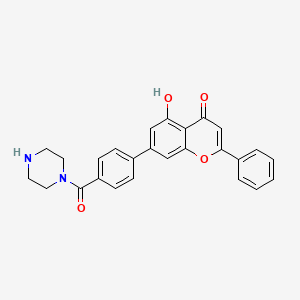
Cdk8-IN-5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cdk8-IN-5 is a small molecule inhibitor specifically targeting cyclin-dependent kinase 8 (CDK8). CDK8 is a member of the cyclin-dependent kinase family, which plays a crucial role in regulating transcription and various cellular processes. CDK8 is associated with the Mediator complex, a multiprotein complex that functions as a transcriptional coactivator. By inhibiting CDK8, this compound can modulate gene expression and has potential therapeutic applications in cancer treatment due to its role in regulating oncogenic pathways .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cdk8-IN-5 involves multiple steps, starting from commercially available starting materials. The key steps typically include:
Formation of the core structure: This involves the construction of the central scaffold of the molecule through a series of condensation and cyclization reactions.
Functional group modifications: Introduction of specific functional groups to enhance the inhibitory activity and selectivity towards CDK8. This may involve reactions such as halogenation, alkylation, and acylation.
Purification and characterization: The final product is purified using techniques such as column chromatography and characterized using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and scalability. This may include:
Process optimization: Refining reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and minimize by-products.
Scale-up: Adapting the laboratory-scale synthesis to industrial-scale production, ensuring consistency and quality control.
Purification: Implementing large-scale purification techniques, such as crystallization or preparative high-performance liquid chromatography (HPLC), to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Cdk8-IN-5 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its activity or stability.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which may affect the compound’s electronic properties.
Substitution: Replacement of one functional group with another, which can modify the compound’s binding affinity and selectivity.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Various nucleophiles or electrophiles, depending on the specific functional group being replaced, under conditions such as reflux or room temperature.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example:
Oxidation: Formation of ketones, aldehydes, or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new derivatives with modified functional groups.
Applications De Recherche Scientifique
Cdk8-IN-5 has a wide range of scientific research applications, including:
Transcriptional Regulation Studies: This compound is used to study the role of CDK8 in transcriptional regulation and its impact on gene expression.
Drug Discovery: As a CDK8 inhibitor, this compound serves as a lead compound for the development of new drugs targeting CDK8 and related pathways.
Biological Pathway Analysis: Researchers use this compound to dissect the molecular pathways regulated by CDK8 and its interaction with other proteins in the Mediator complex.
Mécanisme D'action
Cdk8-IN-5 exerts its effects by specifically binding to the active site of CDK8, thereby inhibiting its kinase activity. CDK8 regulates gene expression by phosphorylating transcription factors and components of the transcription machinery. By inhibiting CDK8, this compound can modulate the transcription of genes involved in cell proliferation, differentiation, and survival . The molecular targets and pathways involved include:
Mediator Complex: CDK8 is a part of the Mediator complex, which is essential for the transcriptional regulation of many genes.
Transcription Factors: CDK8 phosphorylates various transcription factors, such as STAT1 and STAT5, influencing their activity and stability.
Oncogenic Pathways: CDK8 is involved in several oncogenic pathways, including the Wnt/β-catenin pathway, making it a potential target for cancer therapy.
Comparaison Avec Des Composés Similaires
Cdk8-IN-5 can be compared with other CDK8 inhibitors, highlighting its uniqueness and advantages:
Cortistatin A: A natural product that inhibits CDK8 with high potency but has limited availability and complex synthesis.
SEL120-34A: A synthetic CDK8 inhibitor with potent anti-cancer activity, currently in clinical trials for acute myeloid leukemia.
BI-1347: Another synthetic CDK8 inhibitor with good bioavailability and low toxicity.
This compound stands out due to its specific binding affinity, favorable pharmacokinetic properties, and potential for further optimization in drug development .
Propriétés
Formule moléculaire |
C26H22N2O4 |
|---|---|
Poids moléculaire |
426.5 g/mol |
Nom IUPAC |
5-hydroxy-2-phenyl-7-[4-(piperazine-1-carbonyl)phenyl]chromen-4-one |
InChI |
InChI=1S/C26H22N2O4/c29-21-14-20(17-6-8-19(9-7-17)26(31)28-12-10-27-11-13-28)15-24-25(21)22(30)16-23(32-24)18-4-2-1-3-5-18/h1-9,14-16,27,29H,10-13H2 |
Clé InChI |
MVNMSJKQMNWECK-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)C(=O)C2=CC=C(C=C2)C3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=CC=C5)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Methyl-3-[[1-oxo-2-(propylamino)propyl]amino]-2-thiophenecarboxylic Acid-d7](/img/structure/B15143560.png)
![(2,3,4,5,6-pentafluorophenyl) (2S)-6-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate](/img/structure/B15143567.png)

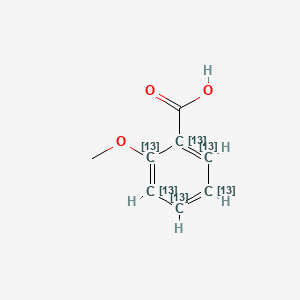

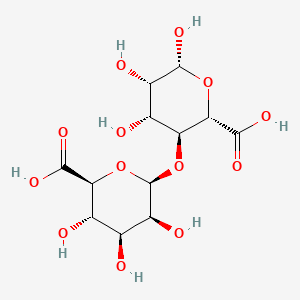
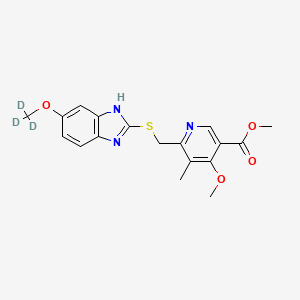

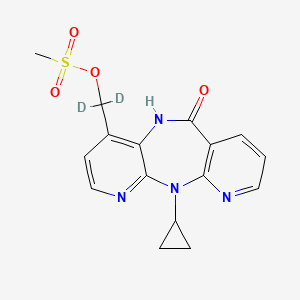

![2-[4-[2-[[1-[2-[[(2S)-1-[[(3S,6S,9R,12S,15S,23S)-9-benzyl-23-carbamoyl-6-[3-(diaminomethylideneamino)propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,18-hexazacyclotricos-15-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]piperidin-4-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B15143610.png)
